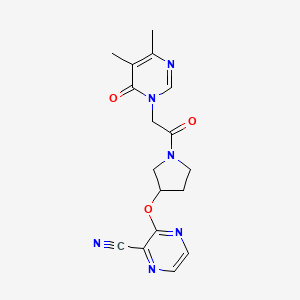![molecular formula C17H19NO4S B2988866 N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine CAS No. 333320-52-8](/img/structure/B2988866.png)
N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine, also known as DMSG, is a compound that has been widely studied for its potential therapeutic applications. DMSG is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the class of sulfonamides.
Wissenschaftliche Forschungsanwendungen
Osmoprotection in Bacterial Cells
One area of research has explored compounds similar to N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine for their osmoprotectant properties in bacterial cells. For instance, a study on dimethylthetin, a compound related to glycine betaine, found it to be an effective osmoprotectant for Escherichia coli, allowing the bacteria to grow in hypertonic NaCl conditions. This suggests potential applications in understanding bacterial survival mechanisms in high-salt environments and could inform the development of new antibacterial agents (Chambers et al., 1987).
Environmental Impact of Herbicides
Research has also been conducted on the environmental impact of herbicides, including compounds structurally related to N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine. Studies on glyphosate, for example, have examined its clastogenic effects on bone marrow cells in mice and its transport through soil and water systems. These studies highlight the potential environmental and health risks associated with the use of certain herbicides and the importance of understanding their behavior in the environment (Prasad et al., 2008); (Malone et al., 2004).
Protein Modification and Drug Development
Another line of research has explored the synthesis and application of compounds with structural similarities to N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine in the context of protein modification and drug development. For instance, studies have synthesized and tested various compounds for their ability to modify proteins and protect cells, which could have implications for the development of new pharmaceuticals (Horton & Tucker, 1970); (Buchstaller et al., 2006).
Mechanisms of Herbicide Resistance
Additionally, research into the mechanisms of herbicide resistance has shed light on how certain plants can tolerate herbicides that are structurally related to N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine. Understanding these mechanisms can inform the development of herbicide-resistant crops, thereby enhancing agricultural productivity and sustainability (Padgette et al., 1995).
Eigenschaften
IUPAC Name |
2-(2,5-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-12-5-8-15(9-6-12)23(21,22)18(11-17(19)20)16-10-13(2)4-7-14(16)3/h4-10H,11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUMSIVCTGTZKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2988785.png)
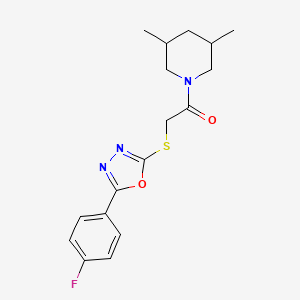
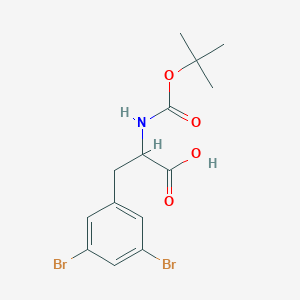

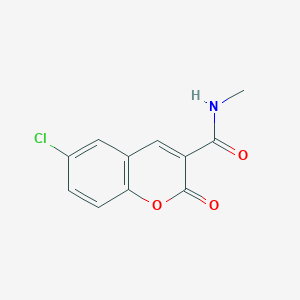
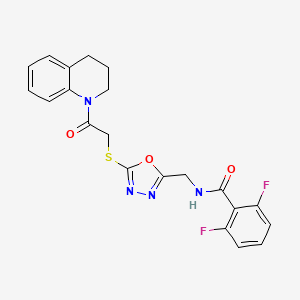

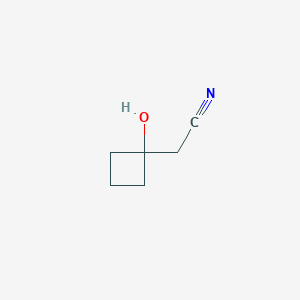

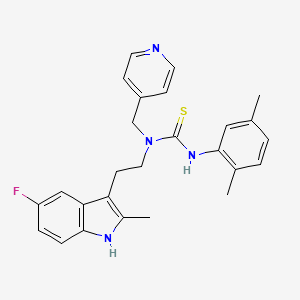
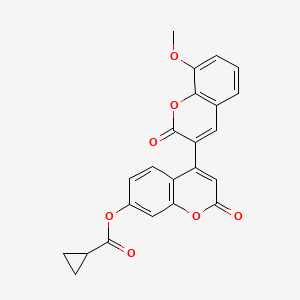
![1-Ethynyl-4-methoxybicyclo[2.2.1]heptane](/img/structure/B2988803.png)
![3-[(Dimethylsulfamoylamino)methyl]-5-(furan-3-yl)pyridine](/img/structure/B2988805.png)
